2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
Overview
Description
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, also known as this compound, is a useful research compound. Its molecular formula is C22H31NO2 and its molecular weight is 341.5 g/mol. The purity is usually 95%.
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Biological Activity
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, commonly referred to as a derivative of Fesoterodine, is a compound with significant biological activity, particularly in the realm of pharmacology. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on diverse research findings.
- Chemical Formula : C22H31NO2
- Molecular Weight : 341.49 g/mol
- CAS Number : 200801-70-3
- Molecular Structure : The compound features a diisopropylamino group and a hydroxymethyl phenol moiety, contributing to its pharmacological profile.
The biological activity of this compound is primarily linked to its role as a muscarinic receptor antagonist. It selectively inhibits the M3 muscarinic receptors, which are involved in various physiological processes, including smooth muscle contraction and glandular secretion.
Key Findings:
- Inhibition of Smooth Muscle Contraction : Research indicates that antagonism of M3 receptors can lead to decreased bladder contractions, making it potentially useful in treating overactive bladder conditions .
- Neuroprotective Effects : Some studies suggest that compounds with similar structures may exhibit neuroprotective properties by modulating neurotransmitter release and reducing oxidative stress .
Biological Activity Data
Case Studies
- Overactive Bladder Treatment : A clinical trial involving Fesoterodine (the parent compound) demonstrated improved bladder control and reduced urgency in patients with overactive bladder syndrome. The study highlighted the efficacy of muscarinic antagonists in managing symptoms effectively.
- Neuroprotection in Alzheimer's Disease Models : In vitro studies have indicated that derivatives of this compound may protect against amyloid-beta-induced toxicity, suggesting potential applications in neurodegenerative disorders .
Safety Profile
While the compound exhibits promising biological activity, safety assessments are crucial:
- Toxicity Studies : Preliminary data suggest low toxicity levels at therapeutic doses; however, further long-term studies are needed to establish a comprehensive safety profile.
- Regulatory Status : As a chemical entity under investigation, it is essential for ongoing research to comply with regulatory standards for pharmacological compounds.
Properties
IUPAC Name |
2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXZAXCGJSBGDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432981 | |
Record name | 2-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200801-70-3 | |
Record name | 2-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the intermediates described in the research for the development of urinary incontinence treatments?
A: The research papers highlight the synthesis of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol and its potential use as an intermediate in the development of new drugs for urinary incontinence [, ]. While the specific mechanisms of action are not discussed, the presence of the diisopropylamino group suggests potential activity on muscarinic receptors, which are known to be involved in bladder control [].
Q2: What is a prodrug, and how does the research suggest this compound might be utilized in this context?
A: A prodrug is an inactive or less active precursor of a drug that is converted to its active form within the body. The research suggests that this compound could serve as an intermediate in the synthesis of prodrugs [, ]. This implies that chemical modifications to this compound could be made to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, ultimately leading to a more effective treatment for urinary incontinence.
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